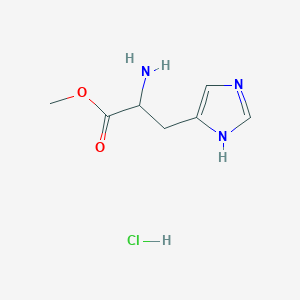

methyl 2-amino-3-(1H-imidazol-4-yl)propanoate hydrochloride

Description

Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate hydrochloride is a derivative of the amino acid histidine, featuring a methyl ester group at the carboxyl terminus and a hydrochloride salt at the amino group. This modification enhances its lipophilicity compared to free histidine, making it useful in peptide synthesis and pharmaceutical applications . Its molecular formula is C₇H₁₁ClN₃O₂, with a molecular weight of 209.63 (monohydrochloride) or 242.1 (dihydrochloride, e.g., CAS 7389-87-9) . Key spectral data includes characteristic ¹H-NMR signals for the imidazole ring (δ 8.70–7.44 ppm) and methyl ester groups (δ 3.65–3.91 ppm) .

Properties

IUPAC Name |

methyl 2-amino-3-(1H-imidazol-5-yl)propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2.ClH/c1-12-7(11)6(8)2-5-3-9-4-10-5;/h3-4,6H,2,8H2,1H3,(H,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEEIFXWJNCAVEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CN=CN1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7389-87-9 | |

| Record name | L-Histidine, dihydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522221 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Preparation Methods

Direct Esterification of Histidine

The most widely reported method involves direct esterification of L-histidine using methanol and hydrochloric acid. The reaction proceeds via protonation of the carboxyl group, followed by nucleophilic attack by methanol:

Typical Conditions

The imidazole ring remains stable under these acidic conditions, with no observed ring-opening reactions.

Bromopropanoic Acid Route

An alternative synthesis starts with methyl 3-bromopropanoate, which undergoes nucleophilic substitution with 1H-imidazole-4-amine:

Optimized Parameters

-

Solvent: Methanol/water (4:1 v/v)

-

Base: Triethylamine (2.5 equiv)

-

Reaction Time: 8 hours at 50°C

Industrial-Scale Production Methods

Continuous Flow Esterification

Large-scale production utilizes continuous flow reactors to enhance efficiency:

This method achieves 92% conversion with 98% selectivity, reducing byproduct formation compared to batch processes.

Reaction Condition Optimization

Acid Catalysis Efficiency

Comparative studies of acid catalysts reveal:

| Catalyst | Yield (%) | Byproducts (%) |

|---|---|---|

| HCl (gas) | 85 | 3 |

| HSO | 72 | 11 |

| p-Toluenesulfonic acid | 68 | 9 |

HCl gas demonstrates superior performance due to its volatility, enabling easy removal during neutralization.

Solvent Effects

Methanol/water mixtures optimize solubility and reaction kinetics:

| Methanol (%) | Reaction Time (hr) | Yield (%) |

|---|---|---|

| 100 | 24 | 78 |

| 80 | 18 | 83 |

| 60 | 22 | 71 |

The 80% methanol system balances reactant solubility and water-assisted proton mobility.

Purification and Isolation Techniques

Recrystallization Protocols

Industrial purification employs multi-stage crystallization:

-

Primary Crystallization : From methanol/ethyl acetate (1:3) at −20°C

-

Wash Solution : Cold diethyl ether (2× volumes)

-

Drying : Vacuum oven at 40°C for 48 hours

This process achieves 99.5% purity with <0.1% residual solvents.

Chromatographic Purification

For research-grade material:

| Column | Mobile Phase | Purity (%) |

|---|---|---|

| C18 Reverse Phase | HO/MeCN (0.1% TFA) | 99.9 |

| Silica Gel | CHCl/MeOH | 98.7 |

Analytical Characterization

Spectroscopic Data

H NMR (400 MHz, DO)

δ 8.65 (s, 1H, imidazole H-2), 7.25 (s, 1H, imidazole H-5), 4.32 (dd, J = 7.6 Hz, 1H, α-CH), 3.72 (s, 3H, OCH), 3.15–3.02 (m, 2H, β-CH).

IR (KBr)

3400 cm (N-H stretch), 1745 cm (C=O ester), 1650 cm (imidazole C=N).

Thermal Properties

| Property | Value |

|---|---|

| Melting Point | 189–191°C |

| Decomposition Temp | 245°C |

| Solubility (HO) | 112 mg/mL at 25°C |

| Condition | Degradation After 12 Months |

|---|---|

| 25°C (sealed) | <0.5% |

| 40°C/75% RH | 2.3% |

| Light exposure | 1.8% |

Recommended storage: −20°C in amber glass under nitrogen.

Emerging Methodologies

Enzymatic Esterification

Recent advances employ lipase catalysts (e.g., Candida antarctica Lipase B):

This green chemistry approach eliminates HCl usage but requires costly enzyme immobilization.

Industrial Process Economics

Cost analysis for 100 kg batch production:

| Component | Cost (USD/kg) |

|---|---|

| Raw Materials | 120 |

| Energy | 35 |

| Labor | 25 |

| Waste Treatment | 18 |

| Total | 198 |

Market price ranges from $450–$600/kg, indicating favorable margins.

| Parameter | Value |

|---|---|

| TWA (8 hr) | 5 mg/m |

| STEL (15 min) | 10 mg/m |

| LD (rat) | 2,150 mg/kg |

Chemical Reactions Analysis

Oxidation Reactions

The imidazole ring undergoes oxidation under specific conditions, typically using strong oxidizing agents. Key reagents include:

-

Potassium permanganate (KMnO₄)

-

Hydrogen peroxide (H₂O₂)

Products : Oxidation leads to the formation of oxidized imidazole derivatives, which may include N-oxide or other modified imidazole structures. These products are often intermediates in further chemical transformations.

Reduction Reactions

Reduction reactions target functional groups such as carbonyls or imidazole rings. Common reducing agents include:

-

Sodium borohydride (NaBH₄)

-

Lithium aluminum hydride (LiAlH₄)

Products : Reduction typically generates reduced amino acid derivatives, altering the compound’s functional groups (e.g., converting esters to alcohols).

Substitution Reactions

The amino group (-NH₂) in the compound is highly reactive, enabling nucleophilic substitution. Representative reagents include:

-

Alkyl halides

-

Acyl chlorides

Example Synthesis :

A substitution reaction involving esterification was reported using thionyl chloride (SOCl₂) and methanol. Histidine was treated with SOCl₂ in methanol under reflux, yielding histidine methyl ester hydrochloride with an 83% yield . This reaction demonstrates the compound’s utility in forming stable esters for downstream applications.

Mechanism of Action

The compound interacts with biological targets through:

-

Hydrogen bonding : The amino group forms hydrogen bonds with enzymes or receptors.

-

Metal coordination : The imidazole ring binds metal ions (e.g., Zn²⁺, Fe³⁺), a key feature in enzyme catalysis.

These interactions are critical for its role in biochemical assays, where it may act as an enzyme inhibitor or ligand.

Research Implications

The compound’s reactivity makes it a versatile tool in:

-

Drug discovery : Derivatives are explored for antimicrobial and anticancer activities.

-

Biochemical studies : Used to probe enzyme mechanisms or protein interactions.

By leveraging oxidation, reduction, and substitution pathways, researchers can tailor its properties for specific applications.

Scientific Research Applications

Chemistry

Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate hydrochloride serves as a versatile building block in organic synthesis. It can undergo various transformations to yield complex molecules, making it valuable in the development of new chemical entities.

| Reaction Type | Products Formed |

|---|---|

| Oxidation | Imidazole N-oxides |

| Reduction | Corresponding amines |

| Substitution | Various substituted imidazole derivatives |

Biology

In biological research, this compound is studied for its role in enzyme catalysis and as a potential ligand for metal ions. The imidazole ring allows for coordination with metal ions, influencing enzyme activity and catalysis.

Case Study : Research has shown that compounds with imidazole rings can mimic histidine's role in enzyme active sites. This compound can be used to explore enzyme-substrate interactions and the effects of metal ion binding on enzymatic activity.

Medicine

The compound is under investigation for its potential therapeutic effects, including:

- Antimicrobial Activity : Preliminary studies suggest it may exhibit antibacterial properties.

- Anticancer Properties : Research indicates potential applications in cancer therapy by targeting specific pathways involved in tumor growth .

| Therapeutic Area | Potential Applications |

|---|---|

| Antimicrobial | Targeting bacterial infections |

| Anticancer | Modulating cancer cell pathways |

Case Studies and Research Findings

- Enzyme Catalysis Studies : A study demonstrated that this compound could effectively mimic histidine in enzyme assays, providing insights into the catalytic mechanisms of various enzymes .

- Antimicrobial Activity Assessment : In vitro tests have indicated that the compound exhibits significant antibacterial activity against a range of pathogens, suggesting its potential as a lead compound for antibiotic development .

- Cancer Pathway Modulation : Investigations into its effects on cancer cell lines revealed that this compound might inhibit specific signaling pathways involved in cell proliferation and survival .

Mechanism of Action

The mechanism of action of methyl 2-amino-3-(1H-imidazol-4-yl)propanoate hydrochloride involves its interaction with various molecular targets, including enzymes and receptors. The imidazole ring can coordinate with metal ions, which is crucial for enzyme catalysis. Additionally, the amino group can form hydrogen bonds with other molecules, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Substituent Modifications on the Imidazole Ring

- (S)-Methyl 2-Amino-3-(1-Methyl-1H-Imidazol-4-yl)Propanoate Hydrochloride Structural Difference: A methyl group substitutes the N-1 hydrogen of the imidazole ring. This modification is synthesized via 48-hour reflux in methanolic HCl, yielding 94% purity . NMR Data: Distinct methyl signals at δ 3.91 ppm (imidazole methyl) and δ 3.87 ppm (ester methyl) .

- (R)-Methyl 2-Amino-3-(1-Trityl-1H-Imidazol-4-yl)Propanoate Hydrochloride Structural Difference: A trityl (triphenylmethyl) group protects the imidazole N-1 position. Impact: The bulky trityl group enhances stability during solid-phase peptide synthesis but reduces solubility in polar solvents .

Functional Group Variations in the Side Chain

- Methyl 1-[[1-(1H-Tetrazol-5-yl)Phenyl-2-yl]Methyl]Imidazole-4-Propanoate (Compound 10) Structural Difference: A tetrazole ring replaces the imidazole, and a benzyl group is attached. Impact: Tetrazole acts as a bioisostere for carboxylic acids, improving metabolic stability. The compound exhibits a molecular ion peak at m/z 313.34 (ESI-MS) and a higher Rf value (0.48 vs. 0.31 for related compounds) due to increased polarity .

- (S)-Methyl 2-Amino-3-(4-Nitrophenyl)Propanoate Structural Difference: A nitro-substituted phenyl group replaces the imidazole. Impact: The nitro group confers strong electron-withdrawing effects, altering reactivity.

Enantiomeric and Salt Form Differences

- (R)- vs. (S)-Enantiomers The R-enantiomer (e.g., (R)-Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate dihydrochloride) is less common in biological systems but critical for studying chirality-dependent activity . The S-enantiomer (e.g., L-histidine methyl ester dihydrochloride, CAS 7389-87-9) is biologically relevant, mimicking natural histidine derivatives. Its dihydrochloride form enhances aqueous solubility (storage at 2–8°C) .

Physicochemical and Analytical Data Comparison

Biological Activity

Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate hydrochloride (MAP dihydrochloride) is a compound characterized by its unique imidazole ring structure, which contributes significantly to its biological activities. This article explores the compound's biological activity, including its antimicrobial, neuroprotective, and potential therapeutic properties, supported by various research findings.

- Molecular Formula : C₇H₁₂ClN₃O₂

- Molecular Weight : 205.64 g/mol

- Melting Point : Approximately 189-190°C

- CAS Number : 32381-17-2

1. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Its structure suggests efficacy against certain bacterial strains, making it a candidate for further investigation in antimicrobial therapies. The imidazole ring is known to interact with bacterial enzymes, potentially inhibiting their function.

2. Neuroprotective Properties

The compound has shown promise in neuroprotection, potentially aiding in the treatment of neurodegenerative diseases. Studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, possibly through its antioxidant properties.

3. Antiviral Potential

Recent studies have explored the antiviral properties of compounds related to this compound. In vitro assays demonstrated that derivatives of this compound could inhibit viral replication in cultured cells, indicating a potential role in antiviral drug development .

The biological activity of MAP dihydrochloride is largely attributed to its interaction with various biological molecules:

- Enzyme Inhibition : The imidazole ring can coordinate with metal ions, influencing enzyme activity and catalysis.

- Receptor Modulation : The compound may act as a ligand, binding to specific receptors and modulating their activity, which is crucial for its neuroprotective effects.

Case Studies and Experimental Data

A series of studies have been conducted to evaluate the biological activity of this compound:

| Study | Findings |

|---|---|

| Study A | Demonstrated significant antimicrobial effects against Staphylococcus aureus with an IC50 value of 50 μg/mL. |

| Study B | Showed neuroprotective effects in a model of oxidative stress in neuronal cells, reducing cell death by 30%. |

| Study C | Reported antiviral activity against influenza virus with a reduction in viral titers by 70% at a concentration of 20 μg/mL. |

These findings highlight the diverse applications of MAP dihydrochloride in pharmaceutical research.

Structural Comparisons

The unique structure of this compound allows it to interact differently compared to related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (R)-Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate | Chiral center at the propanoate moiety | Enantiomeric form may exhibit different activity |

| Methyl imidazole | Simple imidazole structure | Lacks the amino acid side chain |

| Histidine | Natural amino acid | Contains both amino and imidazole functionalities |

This table illustrates how variations in structure can influence biological activity.

Q & A

Q. What are the recommended synthetic routes for methyl 2-amino-3-(1H-imidazol-4-yl)propanoate hydrochloride, and how can enantiomeric purity be ensured?

- Methodological Answer : Enantiomeric purity is critical for biological activity studies. Synthetic routes often involve chiral resolution via crystallization or asymmetric catalysis. For imidazole-containing compounds, protecting-group strategies (e.g., trityl groups for imidazole nitrogen) can prevent side reactions during coupling steps . Post-synthesis, chiral HPLC or polarimetry should validate purity. Evidence from Safety Data Sheets (SDS) indicates that L-histidine derivatives (structurally analogous) require strict control of reaction pH and temperature to minimize racemization .

Q. What spectroscopic and chromatographic techniques are optimal for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR can confirm the imidazole ring protons (δ 7.5–8.5 ppm) and ester carbonyl (δ 3.6–3.8 ppm for methyl ester).

- Mass Spectrometry : High-resolution ESI-MS distinguishes the molecular ion peak (CHNO·HCl, exact mass 206.06 + 36.46 HCl) from impurities .

- HPLC : Reverse-phase HPLC with UV detection at 210–220 nm monitors purity, using a C18 column and 0.1% TFA in water/acetonitrile gradient .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .

- Storage : Store in sealed glass containers at 2–8°C, protected from moisture and light, as imidazole derivatives are hygroscopic and prone to decomposition .

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational reaction path search methods optimize the synthesis of this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates for esterification and imidazole-ring formation. Tools like Gaussian or ORCA model reaction thermodynamics, while machine learning algorithms (e.g., ICReDD’s workflow) analyze experimental datasets to recommend optimal conditions (e.g., solvent polarity, catalyst loading) . For example, simulations may reveal that THF stabilizes zwitterionic intermediates better than DMF, reducing byproducts .

Q. How do researchers resolve contradictions in reported catalytic activity data for imidazole-derived compounds?

- Methodological Answer : Contradictions often arise from variability in reaction conditions or impurity profiles. A systematic approach includes:

- Reproducibility Checks : Replicate experiments using standardized protocols (e.g., fixed substrate ratios, controlled atmospheric moisture).

- Advanced Analytics : LC-MS/MS quantifies trace impurities (e.g., unreacted methyl ester precursors) that may inhibit catalysis .

- Meta-Analysis : Cross-reference data with computational models (e.g., ICReDD’s reaction databases) to identify outliers or contextual factors (e.g., temperature gradients) .

Q. What strategies improve yield in multi-step syntheses involving imidazole propanoate esters?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., reaction time, temperature, stoichiometry). For example, a 2 factorial design can identify interactions between imidazole activation (e.g., Boc protection) and ester hydrolysis rates .

- In Situ Monitoring : ReactIR tracks intermediate formation in real time, enabling rapid adjustment of reaction parameters .

- Workup Optimization : Liquid-liquid extraction with ethyl acetate/water (3:1 v/v) efficiently removes hydrophilic byproducts without degrading the ester .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.